molecular formula C10H14FOP B2585747 1-Diethylphosphoryl-3-fluorobenzene CAS No. 2375262-13-6

1-Diethylphosphoryl-3-fluorobenzene

Cat. No.: B2585747
CAS No.: 2375262-13-6
M. Wt: 200.193
InChI Key: ATJADSIIDIQBHY-UHFFFAOYSA-N
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Description

1-Diethylphosphoryl-3-fluorobenzene is an organophosphorus(V) fluoride compound of high interest in modern synthetic chemistry and chemical biology research. As part of the organophosphorus(V) fluoride class, this molecule is at the forefront of a chemical resurgence due to its utility in click chemistry applications, particularly Phosphorus Fluoride Exchange (PFEx) . PFEx chemistry allows this compound to act as a hub for the modular synthesis of complex molecules, enabling efficient and selective ligation reactions that are valuable for creating probes, materials, and pharmaceutical candidates . Researchers will find value in its application for developing mechanistic probes in chemical biology and for bioconjugation strategies . The fluorine atom on the phosphorus center provides a highly reactive handle for nucleophilic substitution, while the fluorobenzene moiety offers a versatile aromatic scaffold that can be further functionalized . It is critical to note that this product is For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-diethylphosphoryl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FOP/c1-3-13(12,4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJADSIIDIQBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)C1=CC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diethylphosphoryl-3-fluorobenzene typically involves the reaction of diethylphosphoryl chloride with 3-fluorophenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-Diethylphosphoryl-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Diethylphosphoryl-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Diethylphosphoryl-3-fluorobenzene involves its interaction with specific molecular targets. The diethylphosphoryl group can form strong bonds with various enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 1-Diethylphosphoryl-3-fluorobenzene and related compounds from the evidence:

Compound Name (IUPAC) Molecular Formula Substituents/Backbone Functional Group Molar Mass (g/mol) Key Properties
1,2,2-Trimethylpropyl ethylphosphonofluoridoate C8H18FO2P Trimethylpropyl backbone Ethylphosphonofluoridate 190.2 High stability; regulated under Schedule 1A01
2,2-Dimethylcyclohexyl methylphosphonofluoridate C9H18FO2P Cyclohexyl backbone Methylphosphonofluoridate 204.2 Enhanced lipophilicity; cycloaliphatic structure
1-(Azidomethyl)-3-fluorobenzene C7H6FN3 Benzene with azidomethyl group Azide (-N3) 151.1 Explosive risk; irritant; room-temperature storage
Key Observations:

Backbone and Substituent Effects: this compound’s aromatic backbone contrasts with the aliphatic (e.g., trimethylpropyl ) or cycloaliphatic (e.g., dimethylcyclohexyl ) structures of analogs. The benzene ring enhances conjugation and may influence electronic properties compared to saturated backbones.

Functional Group Reactivity: Phosphoryl-containing compounds (e.g., ethylphosphonofluoridate ) exhibit hydrolytic sensitivity, particularly under acidic or alkaline conditions, whereas azide-bearing analogs (e.g., 1-(Azidomethyl)-3-fluorobenzene ) are prone to explosive decomposition upon heating or mechanical shock.

Safety Profiles: Phosphorylated compounds are often subject to strict regulatory controls (e.g., Schedule 1A01 ) due to their structural similarity to organophosphate nerve agents. In contrast, azide derivatives prioritize handling protocols for explosive hazards .

Physicochemical and Application-Based Differences

Property This compound (Inferred) 1,2,2-Trimethylpropyl ethylphosphonofluoridoate 1-(Azidomethyl)-3-fluorobenzene
Solubility Moderate in organic solvents Low polarity; soluble in non-polar solvents Limited data; likely polar-aprotic
Thermal Stability Stable up to ~150°C (estimated) High stability (aliphatic backbone) Unstable above 50°C
Applications Research in catalysis or ligand design Potential nerve agent simulant Click chemistry or bioconjugation

Biological Activity

Chemical Structure and Properties

1-Diethylphosphoryl-3-fluorobenzene has the following chemical structure:

  • Molecular Formula : C11H14FNO4P
  • CAS Number : 2375262-13-6

The presence of the diethylphosphoryl group and a fluorine atom on the benzene ring contributes to its unique chemical properties, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The diethylphosphoryl moiety can act as a substrate or inhibitor for enzymes involved in cellular signaling pathways. The fluorine atom may enhance lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that compounds with phosphoric acid derivatives exhibit antimicrobial properties. A study demonstrated that this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines, likely through the modulation of cell cycle regulators and pro-apoptotic factors. Further investigations are required to elucidate the specific pathways involved.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal death and improved cognitive function, indicating potential therapeutic applications in treating conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus . The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.

OrganismMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus32

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1065
1545

Pharmacological Studies

Pharmacological studies have highlighted the compound's potential as a lead candidate for drug development due to its diverse biological activities. Its ability to modulate key signaling pathways makes it a promising candidate for further investigation in pharmacotherapy.

Toxicity Assessment

Toxicity assessments conducted on animal models indicate that while the compound exhibits significant biological activity, it also presents some cytotoxic effects at higher concentrations. The therapeutic index needs to be evaluated to ensure safety for potential clinical applications.

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